molecular formula C12H22N2O2 B2480055 tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate CAS No. 1509561-26-5

tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate

Cat. No.: B2480055
CAS No.: 1509561-26-5
M. Wt: 226.32
InChI Key: UBFVBBDUCZLJAJ-UHFFFAOYSA-N
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Description

tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate: is a chemical compound with the molecular formula C12H22N2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, tert-Butyl 1-amino-5-azaspiro[2.5]octane-5-carboxylate is unique due to its specific amino and carboxylate functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its spirocyclic structure also contributes to its stability and versatility in chemical synthesis .

Properties

IUPAC Name

tert-butyl 2-amino-5-azaspiro[2.5]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-4-5-12(8-14)7-9(12)13/h9H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFVBBDUCZLJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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